molecular formula C12H13N3O4 B11859284 Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate CAS No. 88369-05-5

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B11859284
CAS No.: 88369-05-5
M. Wt: 263.25 g/mol
InChI Key: JTMIUKFXLVHVJU-UHFFFAOYSA-N
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Description

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and a carbamate group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:

    Nitration of Indole: The indole ring is nitrated at the 5-position using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Alkylation: The nitrated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.

    Carbamate Formation: The final step involves the reaction of the alkylated indole with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl (2-(5-amino-1H-indol-3-yl)ethyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-(1H-indol-3-yl)ethyl)carbamate: Lacks the nitro group, resulting in different biological activities.

    Methyl (2-(5-methoxy-1H-indol-3-yl)ethyl)carbamate: Contains a methoxy group instead of a nitro group, leading to variations in chemical reactivity and biological effects.

Uniqueness

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88369-05-5

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

methyl N-[2-(5-nitro-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H13N3O4/c1-19-12(16)13-5-4-8-7-14-11-3-2-9(15(17)18)6-10(8)11/h2-3,6-7,14H,4-5H2,1H3,(H,13,16)

InChI Key

JTMIUKFXLVHVJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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